Cyclo(-D-Ala-L-Pro)

Descripción general

Descripción

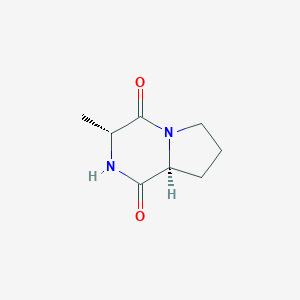

Ciclo(D-Ala-L-Pro) es un ciclodipéptido, un tipo de diketopiperazina, que es un dipéptido cíclico formado a partir de los aminoácidos D-alanina y L-prolina. Este compuesto es conocido por sus propiedades estructurales únicas y a menudo se estudia por sus posibles actividades biológicas. Es un producto de fermentación que se encuentra en varios microorganismos, incluido Penicillium terrestre .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Ciclo(D-Ala-L-Pro) se puede sintetizar mediante varios métodos, incluyendo síntesis química y fermentación. Una ruta sintética común implica la ciclización de dipéptidos lineales bajo condiciones específicas. Por ejemplo, el dipéptido lineal D-alanil-L-prolina puede ciclizarse usando agentes deshidratantes o mediante calentamiento .

Métodos de Producción Industrial

La producción industrial de Ciclo(D-Ala-L-Pro) normalmente implica procesos de fermentación utilizando microorganismos como Penicillium terrestre. Las condiciones de fermentación, incluyendo la temperatura, el pH y la disponibilidad de nutrientes, se optimizan para maximizar el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ciclo(D-Ala-L-Pro) experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones se estudian a menudo para comprender la estabilidad y la reactividad del compuesto en diferentes condiciones .

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar Ciclo(D-Ala-L-Pro).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reacciones de reducción.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como los haluros de alquilo en condiciones básicas

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Cyclo(-D-Ala-L-Pro) has been explored as a peptide mimetic , which can enhance drug efficacy and stability in therapeutic formulations. Its cyclic structure allows for increased resistance to enzymatic degradation, making it a promising candidate for drug development.

Case Study: Peptide Mimetic Development

Research has shown that cyclic dipeptides can mimic the structure of larger peptides while maintaining biological activity. Cyclo(-D-Ala-L-Pro) has been utilized in synthesizing analogs that demonstrate improved pharmacokinetic properties compared to linear peptides.

Neuroscience Research

This compound is utilized in studies investigating neuropeptide interactions , contributing to the understanding of synaptic functions and potential treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro studies have indicated that Cyclo(-D-Ala-L-Pro) can modulate neurotransmitter release, suggesting its utility in developing treatments for conditions characterized by neurotransmitter imbalances.

Biotechnology

Cyclo(-D-Ala-L-Pro) serves as a building block in the synthesis of novel peptides, aiding advancements in targeted drug delivery systems and personalized medicine .

Table 1: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems. |

| Personalized Medicine | Facilitates the design of tailored therapeutic agents based on individual patient profiles. |

Food Industry

The compound is being studied for its potential applications in flavor enhancement and preservation, providing natural alternatives to synthetic additives.

Case Study: Flavor Profile Enhancement

Research indicates that Cyclo(-D-Ala-L-Pro) can enhance the flavor profile of certain food products without compromising safety or quality, making it an attractive option for food manufacturers.

Cosmetic Formulations

Cyclo(-D-Ala-L-Pro) is being investigated for its skin-conditioning properties , positioning it as a candidate for use in anti-aging and moisturizing products.

Case Study: Skin Conditioning Efficacy

Clinical trials have demonstrated that formulations containing Cyclo(-D-Ala-L-Pro) improve skin hydration and elasticity, supporting its application in cosmetic products aimed at reducing signs of aging.

Chemical Research

In chemistry, Cyclo(-D-Ala-L-Pro) is used as a model compound to study the properties and reactivity of cyclic dipeptides, contributing to the broader understanding of peptide chemistry.

Mecanismo De Acción

El mecanismo de acción de Ciclo(D-Ala-L-Pro) implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la actividad de la glutatión S-transferasa (GST) en ciertos hongos, lo que reduce la producción de aflatoxinas . El compuesto se une al sitio activo de GST, inhibiendo su actividad enzimática y afectando la expresión de proteínas reguladoras clave involucradas en la producción de toxinas .

Comparación Con Compuestos Similares

Ciclo(D-Ala-L-Pro) se puede comparar con otros ciclodipéptidos similares, como:

Ciclo(L-Ala-L-Pro): Este compuesto es similar en estructura pero contiene L-alanina en lugar de D-alanina.

Ciclo(L-Leucyl-L-Prolyl): Otro ciclodipéptido conocido por su capacidad para inhibir la producción de aflatoxina en hongos.

Ciclo(L-Phe-L-Ala): Conocido por sus propiedades antimicrobianas y posibles aplicaciones terapéuticas.

Ciclo(D-Ala-L-Pro) es único debido a su configuración específica y la presencia de D-alanina, lo que puede influir en su actividad biológica e interacciones con objetivos moleculares .

Actividad Biológica

Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

Cyclo(-D-Ala-L-Pro) is composed of two amino acids: D-Alanine and L-Proline. Its cyclic structure contributes to its stability and bioactivity. The unique properties of this compound allow it to interact with various biological systems, influencing cellular functions.

1. Antimicrobial Activity

Cyclo(-D-Ala-L-Pro) has been studied for its antimicrobial properties. Research indicates that cyclic dipeptides can inhibit the growth of various bacteria and fungi. For instance, cyclo(D-Ala-L-Pro) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(-D-Ala-L-Pro). It has been shown to reduce oxidative stress-induced neuronal damage. In cellular models, this compound inhibited the activation of apoptotic pathways and preserved mitochondrial function, indicating its potential role in neurodegenerative disease management .

Table 1: Summary of Neuroprotective Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of caspase-3 | Reduces apoptosis |

| Preservation of mitochondrial potential | Prevents cell death |

| Modulation of oxidative stress | Decreases reactive oxygen species (ROS) |

3. Antioxidant Activity

Cyclo(-D-Ala-L-Pro) exhibits antioxidant properties, which contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, this compound may help mitigate damage in various biological systems .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that cyclo(-D-Ala-L-Pro) significantly reduced hydrogen peroxide-induced apoptosis. The compound was effective in modulating mitochondrial dynamics and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key player in inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In another study, cyclo(-D-Ala-L-Pro) was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in treating infections caused by resistant strains .

The biological activities of cyclo(-D-Ala-L-Pro) can be attributed to several mechanisms:

- Cell Membrane Interaction : Cyclo(-D-Ala-L-Pro) can disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in apoptosis and inflammation.

- Antioxidant Defense : By enhancing cellular antioxidant defenses, cyclo(-D-Ala-L-Pro) protects cells from oxidative damage.

Potential Applications

Given its diverse biological activities, cyclo(-D-Ala-L-Pro) holds promise for various applications:

- Pharmaceuticals : As a neuroprotective agent in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

- Agriculture : As a natural pesticide due to its antimicrobial properties.

- Nutraceuticals : As a dietary supplement for enhancing cognitive function and overall health.

Propiedades

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-64-9 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?

A1: this compound2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that this compound2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []

Q2: What structural insights about this compound2 can be derived from its interaction with lipid bilayers?

A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that this compound2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.